n-(5-Sulfamoylpyridin-2-yl)acetamide
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Overview
Description
N-(5-Sulfamoylpyridin-2-yl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(5-Sulfamoylpyridin-2-yl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This method yields the target compound in good to excellent yields (57-97%). Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-Sulfamoylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Sulfamoylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Sulfamoylpyridin-2-yl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
N-(5-Sulfamoylpyridin-2-yl)acetamide can be compared to other sulfonamide derivatives, such as acetazolamide and sulfamethoxazole. While all these compounds share the sulfonamide group, this compound is unique due to its specific pyridine and acetamide moieties.
Similar compounds include:
Acetazolamide: Used primarily as a diuretic and in the treatment of glaucoma.
Sulfamethoxazole: Commonly used as an antibiotic in combination with trimethoprim.
Properties
CAS No. |
10298-22-3 |
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Molecular Formula |
C7H9N3O3S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N-(5-sulfamoylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N3O3S/c1-5(11)10-7-3-2-6(4-9-7)14(8,12)13/h2-4H,1H3,(H2,8,12,13)(H,9,10,11) |
InChI Key |
FFKAWVXWZJSAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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